Cas no 2138090-16-9 (6-bromo-2-(1H-pyrazol-1-yl)quinazoline)
6-bromo-2-(1H-pyrazol-1-yl)quinazoline Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-2-(1H-pyrazol-1-yl)quinazoline
- EN300-1162518
- 2138090-16-9
-
- Inchi: 1S/C11H7BrN4/c12-9-2-3-10-8(6-9)7-13-11(15-10)16-5-1-4-14-16/h1-7H
- InChI Key: MWGQGHDFYZHTLF-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(=CN=C(N=2)N2C=CC=N2)C=1
Computed Properties
- Exact Mass: 273.98541g/mol
- Monoisotopic Mass: 273.98541g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 43.6Ų
6-bromo-2-(1H-pyrazol-1-yl)quinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1162518-0.05g |
6-bromo-2-(1H-pyrazol-1-yl)quinazoline |
2138090-16-9 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-1162518-0.1g |
6-bromo-2-(1H-pyrazol-1-yl)quinazoline |
2138090-16-9 | 0.1g |
$640.0 | 2023-06-08 | ||
| Enamine | EN300-1162518-0.25g |
6-bromo-2-(1H-pyrazol-1-yl)quinazoline |
2138090-16-9 | 0.25g |
$670.0 | 2023-06-08 | ||
| Enamine | EN300-1162518-0.5g |
6-bromo-2-(1H-pyrazol-1-yl)quinazoline |
2138090-16-9 | 0.5g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-1162518-1.0g |
6-bromo-2-(1H-pyrazol-1-yl)quinazoline |
2138090-16-9 | 1g |
$728.0 | 2023-06-08 | ||
| Enamine | EN300-1162518-2.5g |
6-bromo-2-(1H-pyrazol-1-yl)quinazoline |
2138090-16-9 | 2.5g |
$1428.0 | 2023-06-08 | ||
| Enamine | EN300-1162518-5.0g |
6-bromo-2-(1H-pyrazol-1-yl)quinazoline |
2138090-16-9 | 5g |
$2110.0 | 2023-06-08 | ||
| Enamine | EN300-1162518-10.0g |
6-bromo-2-(1H-pyrazol-1-yl)quinazoline |
2138090-16-9 | 10g |
$3131.0 | 2023-06-08 | ||
| Enamine | EN300-1162518-50mg |
6-bromo-2-(1H-pyrazol-1-yl)quinazoline |
2138090-16-9 | 50mg |
$612.0 | 2023-10-03 | ||
| Enamine | EN300-1162518-100mg |
6-bromo-2-(1H-pyrazol-1-yl)quinazoline |
2138090-16-9 | 100mg |
$640.0 | 2023-10-03 |
6-bromo-2-(1H-pyrazol-1-yl)quinazoline Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 6-bromo-2-(1H-pyrazol-1-yl)quinazoline
Comprehensive Overview of 6-bromo-2-(1H-pyrazol-1-yl)quinazoline (CAS No. 2138090-16-9): Properties, Applications, and Research Insights
6-bromo-2-(1H-pyrazol-1-yl)quinazoline (CAS No. 2138090-16-9) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and versatile reactivity. The quinazoline core, coupled with a pyrazole substituent and a bromine atom, makes this compound a valuable intermediate for synthesizing biologically active molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in kinase inhibition and targeted therapy development.
The molecular structure of 6-bromo-2-(1H-pyrazol-1-yl)quinazoline features a quinazoline scaffold, which is known for its presence in numerous FDA-approved drugs. The addition of a pyrazole group enhances its binding affinity to various enzymatic targets, while the bromine atom offers a reactive site for further functionalization. This combination makes the compound a promising candidate for medicinal chemistry applications, especially in the design of small-molecule inhibitors.
Recent studies highlight the growing interest in 6-bromo-2-(1H-pyrazol-1-yl)quinazoline as a building block for anticancer agents. The compound’s ability to modulate key signaling pathways, such as EGFR and VEGFR, aligns with current trends in precision medicine. Additionally, its role in agrochemical research is being investigated, particularly in the development of novel pesticides and herbicides with improved efficacy and environmental safety profiles.
From a synthetic perspective, CAS No. 2138090-16-9 is often utilized in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, due to the reactivity of its bromine substituent. These transformations enable the rapid assembly of diverse quinazoline derivatives, which are crucial for structure-activity relationship (SAR) studies. The compound’s compatibility with modern flow chemistry techniques further enhances its appeal in high-throughput screening platforms.
Environmental and regulatory considerations are also driving innovation around 6-bromo-2-(1H-pyrazol-1-yl)quinazoline. With increasing demand for green chemistry solutions, researchers are exploring solvent-free and catalytic methods to derivatize this compound efficiently. Its stability under various conditions makes it suitable for scale-up processes, addressing industry needs for cost-effective and sustainable production.
In summary, 6-bromo-2-(1H-pyrazol-1-yl)quinazoline (CAS No. 2138090-16-9) represents a multifaceted tool for modern chemical research. Its applications span drug discovery, agrochemical development, and material science, reflecting its adaptability to diverse scientific challenges. As interest in heterocyclic compounds continues to rise, this molecule is poised to play a pivotal role in advancing next-generation therapeutics and technologies.
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